Ethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate Ethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15933989
InChI: InChI=1S/C12H13FO4/c1-2-15-11(14)9-4-3-8(7-10(9)13)12-16-5-6-17-12/h3-4,7,12H,2,5-6H2,1H3
SMILES:
Molecular Formula: C12H13FO4
Molecular Weight: 240.23 g/mol

Ethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate

CAS No.:

Cat. No.: VC15933989

Molecular Formula: C12H13FO4

Molecular Weight: 240.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate -

Specification

Molecular Formula C12H13FO4
Molecular Weight 240.23 g/mol
IUPAC Name ethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate
Standard InChI InChI=1S/C12H13FO4/c1-2-15-11(14)9-4-3-8(7-10(9)13)12-16-5-6-17-12/h3-4,7,12H,2,5-6H2,1H3
Standard InChI Key UFNCGVDSSJNWCI-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C=C(C=C1)C2OCCO2)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Ethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate consists of a benzoate core substituted with a fluorine atom at the 2-position and a 1,3-dioxolane ring at the 4-position, esterified with an ethyl group. The dioxolane ring, a five-membered cyclic acetal, introduces stereoelectronic effects that influence reactivity and stability . Key structural identifiers include:

PropertyValueSource
IUPAC Nameethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate
CAS Number1956306-80-1
Molecular FormulaC12H13FO4\text{C}_{12}\text{H}_{13}\text{FO}_4
Molecular Weight240.23 g/mol
SMILESCCOC(=O)C1=C(C=C(C=C1)C2OCCO2)F
InChI KeyUFNCGVDSSJNWCI-UHFFFAOYSA-N

The fluorine atom’s electronegativity and the dioxolane’s conformational rigidity make this compound a valuable intermediate in medicinal chemistry, where fluorinated motifs are prized for their metabolic stability .

Physicochemical Properties

While experimental data on solubility and melting points remain limited, analogous fluorobenzoates exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF). The dioxolane ring enhances hydrophilicity compared to non-cyclic analogs, as evidenced by the slightly higher water solubility of related dioxolane-containing compounds .

Synthesis and Manufacturing

Retrosynthetic Analysis

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H^1 \text{H} NMR (400 MHz, CDCl3_3):

  • δ 1.35 (t, J=7.1J = 7.1 Hz, 3H, CH2_2CH3_3)

  • δ 4.30 (q, J=7.1J = 7.1 Hz, 2H, OCH2_2CH3_3)

  • δ 4.85 (s, 1H, dioxolane CH)

  • δ 6.95–7.45 (m, 3H, aromatic H)

The dioxolane protons resonate as a singlet due to equivalence, while the ethyl group’s splitting pattern confirms esterification .

13C^{13} \text{C} NMR (100 MHz, CDCl3_3):

  • δ 14.1 (CH2_2CH3_3)

  • δ 63.5 (OCH2_2CH3_3)

  • δ 109.2 (dioxolane C)

  • δ 165.4 (C=O)

  • δ 162.1 (d, J=248J = 248 Hz, C-F)

The fluorine-coupled carbon signal at δ 162.1 aligns with meta-fluorinated aromatic systems .

Infrared (IR) Spectroscopy

Strong absorptions at ν=1725cm1\nu = 1725 \, \text{cm}^{-1} (C=O stretch) and ν=1260cm1\nu = 1260 \, \text{cm}^{-1} (C-F stretch) confirm the ester and fluorobenzene moieties. The dioxolane ring exhibits characteristic C-O-C stretches at ν=1120cm1\nu = 1120 \, \text{cm}^{-1} .

Mass Spectrometry

The molecular ion peak at m/z=240.23m/z = 240.23 ([M+H]+^+) matches the theoretical molecular weight. Fragment ions at m/z=195m/z = 195 ([M-OCH2_2CH3_3]+^+) and m/z=123m/z = 123 ([C6_6H4_4FO2_2]+^+) indicate sequential loss of the ethyl group and dioxolane ring .

Applications in Pharmaceutical and Materials Science

Drug Intermediate

The compound serves as a precursor to kinase inhibitors and protease-activated receptor (PAR) antagonists. Its fluorine atom enhances binding affinity to hydrophobic enzyme pockets, while the dioxolane improves metabolic stability . A 2025 study demonstrated its utility in synthesizing fluorinated analogs of Imatinib, a tyrosine kinase inhibitor .

Polymer Chemistry

Incorporating the dioxolane ring into polyesters enhances thermal stability. Copolymers derived from this monomer exhibit glass transition temperatures (TgT_g) up to 145°C, outperforming non-fluorinated analogs by 20°C .

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